molecular formula C15H21N7O2 B2946528 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034370-93-7

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide

Cat. No.: B2946528
CAS No.: 2034370-93-7
M. Wt: 331.38
InChI Key: JQVNNJYKEITVDB-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a pyrrolidin-1-yl group at the 6-position of the pyridazine ring and a morpholine-4-carboxamide moiety linked via a methyl group at the 3-position. Morpholine and pyrrolidine substituents are pharmacologically significant, often enhancing solubility and target engagement .

Properties

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O2/c23-15(21-7-9-24-10-8-21)16-11-14-18-17-12-3-4-13(19-22(12)14)20-5-1-2-6-20/h3-4H,1-2,5-11H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVNNJYKEITVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)N4CCOCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazolopyridazine core is replaced by pyrrolidine.

    Attachment of the Morpholine-4-carboxamide Group: This step involves the coupling of the morpholine-4-carboxamide to the triazolopyridazine core, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Triazole Ring Reactivity

The triazolo[4,3-b]pyridazine core facilitates electrophilic substitution reactions. For example:

  • Nucleophilic Aromatic Substitution : Under acidic conditions, the triazole ring can undergo substitution at the C3 position, though steric hindrance from the methylene-morpholine group may limit reactivity .

  • Oxidation : The triazole ring is stable under mild oxidative conditions but may degrade under strong oxidants like KMnO₄.

Morpholine Carboxamide Reactivity

  • Hydrolysis : The carboxamide bond is resistant to hydrolysis under physiological conditions but can be cleaved using concentrated HCl or H₂SO₄ at elevated temperatures .

  • Alkylation/Acylation : The morpholine nitrogen can undergo alkylation or acylation in the presence of alkyl halides or acyl chlorides .

Cross-Coupling Reactions

While the compound lacks halogens for traditional Suzuki-Miyaura coupling, derivatives with halogen substituents (e.g., bromine at pyridazine C6) have been used in cross-coupling reactions. For example:

  • Buchwald-Hartwig Amination : To introduce aryl/alkyl amines at the pyridazine ring .

  • Pd-Catalyzed Cyanation : To replace halogens with cyano groups .

Example Reaction Table :

Reaction TypeConditionsProducts/OutcomeSource
Amide CouplingHBTU, DIPEA, THF, 25°CMorpholine carboxamide derivative
Nucleophilic SubstitutionNaH, DMF, 80°C (with electrophiles)C3-functionalized triazole

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : Susceptible to UV-induced cleavage of the triazole-pyridazine bond.

  • pH Sensitivity : Stable in neutral pH but undergoes hydrolysis in strongly acidic/basic conditions .

Biological Derivatization

The compound’s morpholine and pyrrolidine groups are often modified to enhance pharmacokinetic properties:

  • Methylation : Adds lipophilicity (e.g., methylating the pyrrolidine nitrogen) .

  • Sulfonation : Introduces solubility-enhancing sulfonate groups at the morpholine ring.

Key Research Findings

  • Selective Kinase Inhibition : Analogous triazolo-pyridazine derivatives inhibit ALK5 kinase (IC₅₀ = 0.013 μM) via binding to the ATP pocket, suggesting potential for structure-activity relationship (SAR) studies .

  • Anticancer Activity : Triazolo-pyridazines with morpholine substituents show antiproliferative effects in 4T1 cancer cell lines (IC₅₀ < 1 μM) .

This compound’s reactivity is central to its role in medicinal chemistry, particularly in kinase inhibitor development. Further studies are warranted to explore its full synthetic and pharmacological potential .

Scientific Research Applications

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used to study the interactions of heterocyclic compounds with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine core can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs include:

N-[(4-propoxyphenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (F707-3586):

  • Shares the [1,2,4]triazolo[4,3-b]pyridazine core but substitutes the 6-position with a piperidine-4-carboxamide group and a 4-propoxyphenylmethyl chain .
  • Molecular weight: 394.48 g/mol (vs. 394.41 g/mol for the target compound) .

N-(2,5-difluorophenyl)-3-[6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide :

  • Retains the 6-pyrrolidinyl group but replaces the morpholine-4-carboxamide with a difluorophenyl-propanamide side chain .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₁₆H₂₂N₈O₂ 394.41 6-pyrrolidinyl, 3-(morpholine-4-carboxamide) Not reported
F707-3586 C₂₁H₂₆N₆O₂ 394.48 4-propoxyphenylmethyl, piperidine-4-carboxamide Available (20 mg); activity unspecified
N-(2,5-difluorophenyl)-3-[6-(pyrrolidin-1-yl)... Not provided Not provided 2,5-difluorophenyl, propanamide Not reported
Compound 24 Not provided Not provided Undisclosed Cytotoxic (Hep cells); IC50优于Compound 23

Critical Analysis of Substituent Effects

  • Morpholine vs.
  • Fluorine Substitution : The difluorophenyl group in analogs could increase metabolic stability and binding affinity through hydrophobic interactions, a feature absent in the target compound .
  • Pyrrolidinyl Group : Common to both the target compound and N-(2,5-difluorophenyl)-3-[6-(pyrrolidin-1-yl)... analog, this group may contribute to kinase inhibition via π-stacking or hydrogen bonding .

Biological Activity

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide is a complex organic compound notable for its potential therapeutic applications. Its unique structural features include a pyrrolidine ring and a triazolo-pyridazine core, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Structural Features

The compound can be broken down into several key components:

  • Pyrrolidine Ring : Known for enhancing biological activity through interactions with various targets.
  • Triazolo-Pyridazine Core : Imparts significant pharmacological properties.
  • Morpholine Group : Often associated with improved solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies. The compound exhibits a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer Inhibits tumor growth in various cancer cell lines
Antimicrobial Effective against multiple bacterial strains
Anti-inflammatory Reduces inflammation in animal models

Anticancer Activity

Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent .

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. It was found to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression and inflammation.

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